molecular formula C9H11N3 B037558 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine CAS No. 112581-74-5

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B037558
M. Wt: 161.2 g/mol
InChI Key: CMVBAPBWJKFPEA-UHFFFAOYSA-N
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Description

"2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine" is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds known for their diverse chemical and physical properties. This compound, like its relatives, has been the subject of various studies due to its interesting molecular structure and potential applications.

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines, including the 2,5,7-trimethyl variant, can be synthesized through various methods. A notable approach involves a one-pot route for regioselective synthesis through a microwave-assisted process. This method includes a cyclocondensation reaction followed by formylation with an iminium salt moiety (Vilsmeyer-Haack reagent) (Castillo, Tigreros, & Portilla, 2018).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been analyzed through NMR measurements and X-ray diffraction analysis. These techniques have elucidated the structure and regioselectivity of the reactions involved in their synthesis (Castillo, Tigreros, & Portilla, 2018).

Chemical Reactions and Properties

In studies of pyrazolo[1,5-a]pyrimidine derivatives, various chemical reactions and properties have been observed. For example, reactions with heterocyclic amidines and β-bifunctional reagents have been used to synthesize new derivatives of aminopyrazolo[1,5-a]pyrimidines (Kandeel, Baghos, Mohareb, & Elnagdi, 1983).

Scientific Research Applications

  • Chemical Research

    • “2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound that is provided to early discovery researchers as part of a collection of unique chemicals . The specific applications and experimental procedures are not provided .
    • “2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is another derivative with a CAS Number: 1158269-53-4 . The specific applications and experimental procedures are not provided .
  • Fluorophores Research

    • A research paper titled “Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive…” discusses the solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1 H-pyrazol-5-amine under MWI at 180 °C . The 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines were obtained in 88–96% yield .
  • Chemical Research

    • “3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” is another derivative . The specific applications and experimental procedures are not provided .
  • Cancer Research

    • Pyrimidine derivatives have been studied for their anticancer activity . For example, monastrol, a potentially important chemotherapeutic for cancer, acts as an inhibitor of mitotic kinesin .
  • Medicinal Chemistry

    • Pyrimidobenzimidazole, which contains a pyridazine fragment, is relevant in medicinal chemistry . The process takes place upon heating under reflux in pyridine .
  • Fluorophores Research

    • A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics . The PPs bearing simple aryl groups allow good solid-state emission intensities .
  • Pharmaceutical Research

    • Certain compounds of the pyrazolo[1,5-a]pyrimidine class are being explored for the treatment of diseases, disorders, and conditions, including cancer- and immune-related disorders that are mediated, at least in part, by PI3Kγ .
  • Anticancer Research

    • [1,2,4]Triazolo[1,5-a]pyrimidine, a related scaffold, is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Safety And Hazards

While specific safety and hazard information for “2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine” is not available in the search results, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, one related compound, “2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid”, is classified as an irritant .

Future Directions

The future directions for “2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine” could involve further exploration of its medicinal chemistry applications, given its significant impact in this field . Additionally, its significant photophysical properties suggest potential applications in material science .

properties

IUPAC Name

2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-4-8(3)12-9(10-6)5-7(2)11-12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVBAPBWJKFPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394165
Record name 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

CAS RN

112581-74-5
Record name 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.7 g of 3-amino-5-methylpyrazole, 13 ml of acetylacetone and 50 ml of isopropanol is heated under reflux for 3 hours. After distilling isopropanol off, the residue is dissolved in dichloromethane, washed with water and dried over anhydrous magnesium sulfate when chloroform is distilled off, 12.7 g of the title compound is obtained as crystals. mp. 70°-73° C.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SL Aranzazu, A Tigreros, A Arias-Gómez… - The Journal of …, 2022 - ACS Publications
An operably simple microwave-assisted BF 3 -mediated acetylation reaction of pyrazolo[1,5-a]pyrimidines and a plausible mechanism based on density functional theory (DFT) …
Number of citations: 13 pubs.acs.org
N Kato, M Oka, T Murase, M Yoshida, M Sakairi… - Bioorganic & medicinal …, 2011 - Elsevier
In the course of our program for discovery of novel DPP-IV inhibitors, a series of pyrazolo[1,5-a]pyrimidines were found to be novel DPP-IV inhibitors. We identified N-[2-({2-[(2S)-2-…
Number of citations: 92 www.sciencedirect.com
I Tkachenko, S Komykhov… - French-Ukrainian …, 2019 - kyivtoulouse.univ.kiev.ua
Multicomponent reaction of 3-amino-5-methylpyrazole, aliphatic aldehyde (paraformaldehyde or acetaldehyde) and acetylacetone in water by conventional heating, microwave or …
Number of citations: 2 kyivtoulouse.univ.kiev.ua
P Sikdar, T Choudhuri, S Paul, S Das, AK Bagdi - ACS Omega, 2023 - ACS Publications
A one-pot methodology has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through the three-component reaction of amino pyrazoles, enaminones (or …
Number of citations: 0 pubs.acs.org
S Paul, S Das, T Choudhuri, P Sikdar… - The Journal of Organic …, 2023 - ACS Publications
A visible-light-induced cross-dehydrogenative methodology has been developed for the regioselective sulfenylation of pyrazolo[1,5-a]pyrimidine derivatives. Rose bengal, blue LEDs, KI…
Number of citations: 2 pubs.acs.org
IP Bachkovskii, VA Chuiguk - Chemistry of Heterocyclic Compounds, 1975 - Springer
5-Amino-1,3,4-oxadiazolium perchlorates react with 1,3-carbonyl-functional compounds to give 1,3,4-oxadiazolo[3,2-α]pyrimidinium perchlorates. The latter are cleaved by both alkali …
Number of citations: 1 link.springer.com
P Sikdar, T Choudhuri, S Paul, S Das, A Kumar… - …, 2023 - thieme-connect.com
A new method has been developed for the C–H selenylation of pyrazolo[1,5-a]pyrimidine derivatives under the irradiation of visible light. This photocatalyst-free strategy is applicable to …
Number of citations: 1 www.thieme-connect.com
SA Ahmed, HS Elgendy, WO Younis - International Journal, 2014 - researchgate.net
Chemistry associated with genes has attracted a great public interest during the last two decades. Nucleotides are the backbone of the nucleic acid molecule. The common pyrimidine …
Number of citations: 4 www.researchgate.net
VA Kokorekin, RR Yaubasarova… - European Journal of …, 2019 - Wiley Online Library
Efficient electrooxidative C–H thiocyanation of both high and low reactive pyrazolo[1,5‐a]pyrimidines using a new system of complementary approaches has been developed. …
NL Nam, II Grandberg, VI Sorokin - Chemistry of Heterocyclic Compounds, 2002 - Springer
By condensation of various symmetric β-diketones with a series of 5-aminopyrazoles that are unsubstituted at the position 1, we have obtained a series of pyrazolo[1,5-a]pyrimidines …
Number of citations: 18 link.springer.com

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